molecular formula C12H24O3 B14382408 4-Hydroxybutan-2-YL octanoate CAS No. 89457-50-1

4-Hydroxybutan-2-YL octanoate

Cat. No.: B14382408
CAS No.: 89457-50-1
M. Wt: 216.32 g/mol
InChI Key: GMGFMURPUWKGRE-UHFFFAOYSA-N
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Description

4-Hydroxybutan-2-YL octanoate is an organic compound that belongs to the class of esters It is formed by the esterification of 4-hydroxybutan-2-ol with octanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxybutan-2-YL octanoate typically involves the esterification reaction between 4-hydroxybutan-2-ol and octanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybutan-2-YL octanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxybutan-2-YL octanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxybutan-2-YL octanoate involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the release of 4-hydroxybutan-2-ol and octanoic acid. These products can then participate in various metabolic pathways, exerting their effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybutan-2-one: A β-hydroxy ketone with similar structural features.

    Octyl acetate: An ester with a similar octanoate group but different alcohol component.

    Butyl octanoate: Another ester with a similar octanoate group but different alcohol component.

Uniqueness

4-Hydroxybutan-2-YL octanoate is unique due to the presence of both a hydroxyl group and an ester group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that lack one of these functional groups.

Properties

CAS No.

89457-50-1

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

4-hydroxybutan-2-yl octanoate

InChI

InChI=1S/C12H24O3/c1-3-4-5-6-7-8-12(14)15-11(2)9-10-13/h11,13H,3-10H2,1-2H3

InChI Key

GMGFMURPUWKGRE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OC(C)CCO

Origin of Product

United States

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